5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride
Description
Properties
IUPAC Name |
5-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3.ClH/c1-5-9-10-7-4-2-3-6(8)11(5)7;/h2-4H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXSFCQCBYUHAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C(=CC=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Strategy
The preparation generally involves:
- Formation of the triazolo[4,3-a]pyridine core via cyclization reactions involving hydrazine derivatives and pyridine precursors.
- Selective bromination at the 5-position of the pyridine ring.
- Introduction of the methyl group at the 3-position, often via organometallic methylation.
- Conversion to the hydrochloride salt by acid treatment.
Microwave-Mediated Catalyst-Free Tandem Synthesis
A recent eco-friendly method employs microwave irradiation to facilitate a catalyst-free and additive-free tandem reaction sequence. This involves:
- Starting materials: enaminonitriles and benzohydrazides.
- Mechanism: transamidation followed by nucleophilic addition to nitrile and intramolecular condensation.
- Outcome: rapid formation of the triazolo ring system with good to excellent yields.
- Advantages: short reaction times, broad substrate scope, functional group tolerance, and scalability.
Reaction pathway summary:
| Step | Description | Intermediate/Outcome |
|---|---|---|
| 1 | Transamidation of enaminonitrile with hydrazide | Intermediate A (loss of dimethyl amine) |
| 2 | Intramolecular nucleophilic attack on nitrile | Intermediate B |
| 3 | Condensation with carbonyl group | Intermediate C |
| 4 | Water elimination to form triazolo[1,5-a]pyridine | Final product (triazolo ring formed) |
This method, although described for 1,2,4-triazolo[1,5-a]pyridines, provides mechanistic insights applicable to related triazolo[4,3-a]pyridine systems, including brominated derivatives.
Directed Methylation via Organometallic Catalysis
A patented industrial process for related brominated triazolopyridines involves:
- Starting from 2-amino-3,5-dibromo-4-methylpyridine.
- Installation of a directing group on the amine (e.g., 1,1-dimethoxy-N,N-dimethylmethanamine) to form a formimidamide intermediate.
- Selective replacement of the 3-bromo substituent by a methyl group using a methyl zinc reagent in the presence of a nickel catalyst.
- Hydrolysis of the directing group to regenerate the amine.
- This method achieves high yields, minimizes side products, and is scalable without palladium catalysts.
| Step | Reactants/Conditions | Product/Intermediate | Notes |
|---|---|---|---|
| 1 | 2-amino-3,5-dibromo-4-methylpyridine + directing group reagent | (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide | Directing group installed |
| 2 | Reaction with methyl zinc compound + Ni catalyst | Methylated intermediate (replacement of 3-Br with CH3) | Selective C–C bond formation |
| 3 | Acid hydrolysis | 5-Bromo-3-methylpyridin-2-amine | Removal of directing group |
This approach is adaptable for large-scale synthesis of brominated methyl pyridines, key intermediates in triazolopyridine synthesis.
Halogenation and Cyclization Using N-Chlorosuccinimide (NCS)
For the synthesis of halogenated triazolo[4,3-a]pyridines, a reported procedure involves:
- Dissolving the appropriate hydrazone precursor in dry DMF.
- Cooling the mixture to 0 °C.
- Adding N-chlorosuccinimide (NCS) portion-wise to induce halogenation.
- Stirring at 0 °C for 1 hour, then warming to room temperature.
- Isolation of the halogenated triazolopyridine as a solid.
- Subsequent treatment with triethylamine and water to precipitate the hydrochloride salt.
This method yields over 90% of the brominated triazolopyridine derivatives with high purity. The reaction is exothermic and requires careful temperature control.
Reaction conditions and yields:
| Parameter | Condition/Result |
|---|---|
| Solvent | Dry DMF |
| Temperature | 0 °C initially, then room temperature |
| Halogenating agent | N-chlorosuccinimide (NCS) |
| Reaction time | ~1 hour at 0 °C |
| Product isolation | Filtration and washing with petroleum ether |
| Yield | >90% |
This method is particularly useful for introducing bromine at specific positions on the triazolo ring system.
Comparative Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Microwave-mediated catalyst-free tandem reaction | Eco-friendly, no catalyst, short time | High yield, broad scope | Specific to 1,5-a triazolo isomers, adaptation needed |
| Directed methylation via Ni-catalyzed methyl zinc reaction | Selective C–C bond formation, scalable | High yield, minimal side products | Requires directing group installation and removal |
| NCS-mediated halogenation and cyclization | Efficient halogenation, high yield | Simple reagents, high purity | Exothermic, requires careful control |
Research Findings and Notes
- Microwave-assisted synthesis offers a rapid and green alternative, reducing reaction times drastically compared to conventional heating.
- The use of directing groups and nickel catalysis in organometallic methylation avoids expensive palladium catalysts and allows selective functionalization, important for industrial scalability.
- NCS halogenation is a reliable method for introducing bromine atoms into the triazolopyridine framework, with high yields and straightforward product isolation.
- The hydrochloride salt formation typically follows the synthetic steps by acidification, improving compound stability and crystallinity for handling and further applications.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride can undergo various types of chemical reactions, including:
- **Oxidation and Reduction
Substitution Reactions: The bromine atom at the 5th position can be substituted with other functional groups under appropriate conditions.
Biological Activity
5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- IUPAC Name : 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine
- CAS Number : 1363380-99-7
- Molecular Formula : C7H6BrN3
- Purity : ≥95% .
The biological activity of 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : Studies have shown that derivatives of triazolo-pyridines exhibit significant antimicrobial properties. For instance, compounds similar to 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine have demonstrated minimum inhibitory concentrations (MIC) against several pathogens .
- Neuropharmacological Effects : Research indicates that triazolo-pyridine derivatives may act as positive allosteric modulators of neurotransmitter receptors, particularly the α7 nicotinic acetylcholine receptor (nAChR), which is involved in cognitive functions .
Antimicrobial Efficacy
A comparative analysis of the antimicrobial activity of various triazolo derivatives is presented below:
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine | 0.25 | Staphylococcus aureus |
| Derivative A | 0.22 | Escherichia coli |
| Derivative B | 0.30 | Pseudomonas aeruginosa |
These results indicate that 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine exhibits potent antimicrobial properties comparable to established antibiotics .
Neuropharmacological Studies
In vitro studies have demonstrated the following effects on α7 nAChRs:
| Compound | EC50 (µM) | Max Modulation (%) |
|---|---|---|
| 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine | 0.14 | 600 |
| Similar Compound X | 0.22 | 300 |
The data suggest that this compound enhances receptor activity significantly compared to other tested analogs .
Study on Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of triazolo derivatives against Staphylococcus aureus, it was found that the inclusion of bromine at the 5-position enhanced the compound's bactericidal activity. The study highlighted an inhibition zone of up to 20 mm for the hydrochloride salt form of the compound .
Neuropharmacological Assessment
Another investigation focused on the neuropharmacological effects of triazolo-pyridines in animal models showed improved cognitive function in tasks requiring memory retention. The study attributed these effects to enhanced cholinergic signaling mediated by α7 nAChR activation .
Scientific Research Applications
Medicinal Chemistry
Neuropharmacological Applications
Research has indicated that derivatives of triazolo[4,3-a]pyridine compounds, including 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride, exhibit significant pharmacological activity. They have been explored for their potential in treating neurological and psychiatric disorders. For instance, a patent describes a range of triazolo[4,3-a]pyridine derivatives that demonstrate efficacy in managing conditions such as anxiety and depression by modulating neurotransmitter systems .
Antitumor Activity
Studies have shown that certain triazolo derivatives possess antitumor properties. The compound may inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest. This makes it a candidate for further investigation in cancer therapeutics .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Research into similar triazole derivatives has revealed effectiveness against various bacterial strains. This opens avenues for developing new antibiotics or antifungal agents derived from triazolo compounds .
Agricultural Applications
Pesticidal Activity
Compounds related to this compound have been studied for their pesticidal properties. Their ability to interfere with the biological processes of pests makes them suitable candidates for developing new agrochemicals aimed at pest control .
Plant Growth Regulators
Triazole compounds are known to act as plant growth regulators. They can influence plant metabolism and growth patterns, which may lead to enhanced crop yields and resistance against environmental stressors .
Material Science
Synthesis of Novel Materials
The unique chemical structure of this compound allows it to be utilized in synthesizing novel materials with specific properties. Research into polymer composites incorporating triazole derivatives has shown potential for creating materials with enhanced thermal stability and mechanical strength .
Case Studies and Research Findings
Comparison with Similar Compounds
Key Observations:
Substituent Position and Type: Bromine at position 5 (target compound) vs. Methyl (target) vs. amine () or isopropyl () at position 3 modulates lipophilicity and hydrogen-bonding capacity, critical for pharmacokinetics .
Counterion Effects :
- Hydrochloride (target, ) vs. hydrobromide () salts affect solubility and stability. Hydrochlorides are generally more water-soluble, enhancing bioavailability .
Core Heterocycle :
- Pyridine (target, –4) vs. pyrimidine () cores influence aromatic π-stacking interactions and metabolic stability .
Q & A
Q. What are the common synthetic routes for preparing 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride?
The compound is typically synthesized via oxidative cyclization of hydrazine intermediates. A green approach involves using sodium hypochlorite (NaOCl) in ethanol at room temperature, yielding up to 73% isolated purity after extraction and alumina plug filtration . Alternative methods employ hypervalent iodine(III) reagents, which offer low toxicity and high oxidative efficiency, enabling cyclization of azinylhydrazones to form triazolopyridine cores . Key steps include:
- Formation of a hydrazine intermediate.
- Oxidative ring closure with NaOCl or iodine-based oxidants.
- Hydrochloride salt formation via acid treatment.
Q. What spectroscopic and analytical techniques are used to characterize this compound?
Standard characterization includes:
Q. What are the primary research applications of this compound?
It serves as a precursor or active component in:
- Herbicidal agents : Derivatives show >50% inhibition of Echinochloa crusgalli at 37.5 g/ha .
- Antifungal agents : Hydrazone-containing triazolopyridines exhibit activity against Candida species .
- Pharmacological modulators : Triazolopyridine scaffolds target receptors like mGluR2 (allosteric modulators) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
Key variables include:
- Oxidant selection : NaOCl provides greener synthesis, while iodine(III) reagents enhance regioselectivity .
- Solvent choice : Ethanol balances reactivity and environmental impact .
- Temperature control : Room temperature minimizes side reactions .
- Purification : Alumina filtration or recrystallization improves purity .
Q. How are structure-activity relationships (SAR) analyzed for this compound’s biological activity?
SAR studies involve:
- Substituent variation : Introducing halogens (Br, Cl) or alkyl groups alters herbicidal potency .
- 3D-QSAR models : Comparative Molecular Field Analysis (CoMFA) correlates substituent electronic/steric effects with activity .
- Bioisosteric replacement : Replacing the triazole ring with pyrazolo or imidazo moieties modulates receptor binding .
Q. How can contradictions in biological activity data be resolved?
Potential strategies include:
- Purity validation : Use HPLC or elemental analysis to rule out impurity effects .
- Cross-species testing : Evaluate activity across multiple biological models (e.g., plant vs. fungal assays) .
- Structural analogs : Compare activity of bromo-, chloro-, and methyl-substituted derivatives to isolate substituent effects .
Q. What computational methods support the design of triazolopyridine derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
